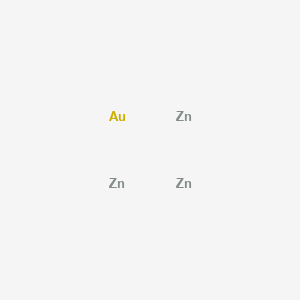
Gold;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold and zinc are two distinct elements with unique properties and applications. Gold, a dense, lustrous yellow precious metal, is known for its durability, malleability, and resistance to corrosion . Zinc, on the other hand, is a low-melting metal essential to life and widely used in various industries . When combined, gold and zinc form compounds that exhibit interesting chemical and physical properties, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of gold-zinc compounds often involves organozinc chemistry, where organozinc compounds are synthesized by heating zinc metal with organic halides . For instance, diethylzinc can be prepared by heating ethyl iodide with zinc metal . Another method involves the chemical vapor deposition (CVD) technique, where zinc oxide nanorods are decorated with gold nanoparticles .
Industrial Production Methods: Industrial production of gold-zinc compounds may involve the use of polymer-stabilized nanoheterodimer structures. A one-pot method can be used to obtain colloidal nanohybrid structures of gold and zinc oxide, stabilized by copolymers of maleic acid . This method ensures the stability and uniformity of the produced compounds.
Chemical Reactions Analysis
Types of Reactions: Gold-zinc compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Organozinc compounds, for example, are less reactive than other organometallic reagents but can still participate in reactions with electrophilic reagents in the presence of transition metal catalysts .
Common Reagents and Conditions: Common reagents used in reactions involving gold-zinc compounds include halides, acids, and bases. For instance, zinc iodide reacts with sodium hydroxide to form zinc hydroxide and sodium iodide . The reaction conditions often involve controlled environments to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving gold-zinc compounds depend on the specific reagents and conditions used. For example, the reaction of zinc iodide with sodium hydroxide produces zinc hydroxide and sodium iodide .
Scientific Research Applications
Gold-zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique properties . In biology and medicine, gold-zinc compounds are explored for their antimicrobial properties and potential use in drug delivery systems . In industry, these compounds are used in the production of nanomaterials with enhanced properties, such as improved gas-sensing performance .
Mechanism of Action
The mechanism of action of gold-zinc compounds involves their interaction with molecular targets and pathways. For instance, gold compounds exhibit anticancer activities by targeting thioredoxin reductase (TrxR) and other thiol-rich proteins, triggering cell death via reactive oxygen species (ROS) . Zinc compounds, on the other hand, interact with various enzymes and proteins, influencing metabolic processes .
Comparison with Similar Compounds
Gold-zinc compounds can be compared with other similar compounds, such as gold(III) complexes and organozinc compounds. Gold(III) complexes are known for their anticancer properties and structural similarity to platinum(II) complexes . Organozinc compounds, while less reactive, are valuable in organic synthesis due to their stability and unique reactivity . The uniqueness of gold-zinc compounds lies in their combined properties, offering a balance of reactivity and stability that is advantageous in various applications.
List of Similar Compounds:- Gold(III) complexes
- Organozinc compounds
- Platinum(II) complexes
- Copper-zinc compounds
Properties
CAS No. |
11089-97-7 |
|---|---|
Molecular Formula |
AuZn3 |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
gold;zinc |
InChI |
InChI=1S/Au.3Zn |
InChI Key |
BVBLISBCXBGMBO-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















